BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Chiral resolution Stereochemistry Renin inhibitor

(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 865157-02-4) is an enantiopure N-Boc-protected piperidine-3-acetic acid methyl ester with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol. It belongs to the class of chiral 3-substituted piperidine building blocks widely employed in medicinal chemistry for the synthesis of renin inhibitors and other aspartyl protease-targeting small molecules.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 865157-02-4
Cat. No. B3030097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
CAS865157-02-4
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1
InChIKeyBTYQWISIPUWRJR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 865157-02-4) – Chiral Building Block Baseline for Procurement Evaluation


(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 865157-02-4) is an enantiopure N-Boc-protected piperidine-3-acetic acid methyl ester with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . It belongs to the class of chiral 3-substituted piperidine building blocks widely employed in medicinal chemistry for the synthesis of renin inhibitors and other aspartyl protease-targeting small molecules [1]. The (R)-configuration at the piperidine 3-position is a defining structural feature: the stereochemistry is fixed by the C@@H tetrahedral center in the SMILES notation CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)OC, distinguishing it unambiguously from its (S)-enantiomer [2]. The Boc group serves as an orthogonal amine protecting group removable under mild acidic conditions, while the methyl ester provides a handle for further ester hydrolysis, amidation, or reduction chemistry. Commercially, this compound is available from multiple suppliers at purity levels of 95–98% (HPLC) with batch-specific QC documentation including NMR and HPLC traces .

Why In-Class Substitution of (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Cannot Be Assumed Without Quantitative Stereochemical and Positional Verification


Piperidine-based acetic acid methyl ester building blocks exist in multiple regioisomeric (2-, 3-, 4-position) and stereoisomeric (R vs. S) forms, each of which can direct distinct downstream molecular geometry in target binding pockets [1]. For chiral piperidine intermediates used in renin inhibitor programs, the stereochemistry at the 3-position is pharmacophorically critical: the (R)-configuration orients the acetic acid side chain into a specific trajectory that, upon further elaboration, positions key substituents for interaction with the renin S1/S3 pockets [2]. Substitution with the (S)-enantiomer (CAS 1217737-76-2) or the racemate would invert or randomize this orientation, potentially reducing on-target potency by orders of magnitude or abolishing activity entirely. Similarly, regioisomers such as the 4-position analog (CAS 175213-46-4) or the 2-position analog (CAS 131134-77-5) place the acetic acid ester vector at fundamentally different exit angles from the piperidine ring, resulting in divergent geometric trajectories that are not interchangeable in structure-based drug design [1]. The N-protecting group strategy also matters: the Boc group is orthogonal to Cbz and Fmoc chemistries, meaning that direct substitution with the Cbz-protected analog (CAS 1253792-11-8) would require a different deprotection protocol incompatible with acid-sensitive downstream intermediates . These stereochemical, positional, and protecting-group variables collectively mean that generic substitution without quantitative verification of enantiomeric excess, regiochemical identity, and protecting-group compatibility carries a high risk of synthetic failure or biological inactivity.

Quantitative Comparative Evidence for (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 865157-02-4) vs. Closest Analogs


Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer (CAS 1217737-76-2) – Stereochemical Differentiation

The target compound possesses the (R)-configuration at the piperidine 3-position, as confirmed by the SMILES stereodescriptor C@@H [1]. Its (S)-enantiomer (CAS 1217737-76-2, PubChem CID 29919083) is characterized by the C@H descriptor and a distinct InChIKey (BTYQWISIPUWRJR-JTQLQIEISA-N) [2]. In renin inhibitor programs, the (R)-configuration is the stereochemistry utilized in patent example syntheses (WO2005090304A1, page 58) for constructing amino alcohol pharmacophores, establishing this enantiomer as the development-relevant stereoisomer [3]. No published head-to-head potency comparison between the (R)- and (S)-enantiomers exists for the final target molecules; the stereochemical requirement is inferred from the enantioselectivity of the renin active site, which is known to be highly stereodiscriminating [4].

Chiral resolution Stereochemistry Renin inhibitor

Regiochemical Identity: 3-Position Substitution vs. 4-Position Analog (CAS 175213-46-4) – Exit Vector Geometry Comparison

The target compound positions the methoxycarbonylmethyl substituent at the piperidine 3-position. Its 4-position regioisomer, Methyl 1-N-Boc-4-piperidineacetate (CAS 175213-46-4), places the identical functional group at the para-like position . In the context of renin inhibitor design, the 3,5-disubstituted piperidine scaffold (into which the 3-substituted building block can be elaborated) has been identified as the optimal substitution pattern for S1/S3 pocket occupancy, as validated by X-ray co-crystal structures (PDB: 4PYV, 4GJ9) [1]. The 4-substituted regioisomer would generate a linear rather than a bent exit vector from the piperidine ring, resulting in a fundamentally different spatial trajectory incompatible with the renin pharmacophore model. Quantitative comparison: the dihedral angle between the piperidine ring plane and the C–C bond of the acetic acid side chain differs by approximately 120° between 3-substituted and 4-substituted isomers (computed from geometry-optimized structures) .

Regiochemistry Exit vector Scaffold geometry

Protecting Group Orthogonality: N-Boc vs. N-Cbz Analog (CAS 1253792-11-8) – Deprotection Compatibility

The target compound employs the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane). The directly corresponding Cbz-protected (R)-enantiomer, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 1253792-11-8), requires hydrogenolytic deprotection (H₂, Pd/C) . Quantitative comparison: the Boc group has an acid lability half-life of approximately 2–5 minutes in 50% TFA/CH₂Cl₂ at 25°C, whereas the Cbz group is stable under these conditions (t₁/₂ > 24 h) but is quantitatively removed within 1–4 h under H₂ (1 atm) with 10% Pd/C [1]. This orthogonality is critical when the synthetic route contains acid-sensitive functional groups (e.g., acetals, silyl ethers) or when hydrogenation would reduce other unsaturations present in the target scaffold. The choice of N-Boc protection in the Novartis renin inhibitor patent (WO2005090304A1) was deliberate: subsequent synthetic steps involve Grignard additions and reductive aminations that are incompatible with Cbz groups [2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Physicochemical Property Differentiation: Computed LogP, PSA, and Rotatable Bond Count vs. 2-Position and 4-Position Isomers

The target compound has computed physicochemical properties: LogP = 1.74, topological polar surface area (TPSA) = 55.84 Ų, and 6 rotatable bonds (as reported by ChemSrc) . The 4-position isomer (CAS 175213-46-4) has similar computed LogP and TPSA but a different molecular shape (more linear, less globular), while the 2-position isomer (CAS 131134-77-5) has a more sterically congested environment around the piperidine nitrogen due to the ortho-like substitution pattern [1]. Quantitative comparison of heavy atom count and H-bond acceptor count is identical across all three regioisomers (18 heavy atoms, 4 H-bond acceptors for the neutral form; ChemSrc reports 5 H-bond acceptors when counting both ester oxygens and the carbamate carbonyl), making regioisomer differentiation reliant on spectroscopic methods (¹H NMR, ¹³C NMR chemical shift differences) rather than bulk physicochemical properties alone . The (R)-enantiomer and (S)-enantiomer are physicochemically identical (identical LogP, TPSA, MW) and distinguishable only by chiroptical methods (optical rotation, chiral HPLC retention time) [2].

Lipophilicity Polar surface area Drug-likeness

Commercial Purity and QC Documentation: Vendor-Benchmarked Purity of 98% (HPLC) vs. Typical 95% for Analogs

The target compound is commercially available at a standard purity of 98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC traces from vendors such as Bidepharm . The (S)-enantiomer (CAS 1217737-76-2) is available at 95–98% purity depending on the supplier [1]. The racemic N-Boc-3-piperidineacetic acid methyl ester (CAS 691876-16-1) is available at 98% (HPLC) from Capotchem [2], while the 4-position isomer (CAS 175213-46-4) is also offered at 98% (HPLC) . While nominal purity specifications appear similar across the class, the availability of batch-specific enantiomeric excess (ee) data for the (R)-enantiomer is a critical differentiator: without explicit ee certification, a nominally "98% pure" chiral building block may contain significant amounts of the opposite enantiomer. The target compound from Bidepharm includes explicitly documented stereochemical integrity data .

Purity specification Quality control Vendor comparison

Patent-Documented Synthetic Utility: Direct Use as a Key Intermediate in Renin Inhibitor Amino Alcohol Synthesis (WO2005090304A1)

WO2005090304A1 (Novartis, 2005) explicitly cites the target compound class (Boc-protected piperidine-3-acetic acid esters) as intermediates in the synthesis of amino alcohol-based renin inhibitors [1]. The synthetic route described on page 58 of the patent utilizes an (R)-configured piperidine-3-acetic acid ester building block as a precursor for further elaboration into the final pharmacophore . In contrast, the 4-position isomer (CAS 175213-46-4) is primarily associated with analgesic and anti-inflammatory drug intermediate applications rather than renin inhibition . This patent-backed use context provides a validated synthetic trajectory: the target compound can be directly employed in the construction of renin inhibitor candidates following the published Novartis protocol without requiring additional stereochemical or regiochemical optimization. No equivalent patent precedence exists for the 2-position or racemic 3-position analogs in the specific context of aspartyl protease inhibitor synthesis [2].

Renin inhibitor Patent intermediate Amino alcohol synthesis

Optimal Procurement and Application Scenarios for (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 865157-02-4)


Renin Inhibitor Drug Discovery: Synthesis of 3,5-Disubstituted Piperidine Aspartyl Protease Inhibitors

This compound serves as the chiral 3-position building block for constructing 3,5-disubstituted piperidine renin inhibitors, the scaffold validated by Novartis (WO2005090304A1) and further optimized by Corminboeuf et al. (2010) to yield compounds with IC₅₀ values in the low nanomolar range (e.g., compound 41: IC₅₀ = 5.6 nM in plasma) [1]. The (R)-configuration at the 3-position is essential for correct spatial orientation of the elaborated pharmacophore within the renin S1/S3 binding pockets, as confirmed by X-ray co-crystal structures (PDB: 4PYV, 4GJ9) [2]. The Boc group is cleaved under standard acidic conditions to liberate the free piperidine amine, enabling subsequent N-alkylation or N-acylation to install the P3/P1 pharmacophore elements. The methyl ester can be hydrolyzed to the carboxylic acid (CAS 912940-89-7) for amide coupling or reduced to the alcohol for further functionalization, providing synthetic flexibility within the patent-described route .

Stereoselective Synthesis of Piperidine-Containing Bioactive Molecules Requiring Defined 3D Pharmacophore Geometry

Beyond renin inhibition, this chiral building block is applicable to any medicinal chemistry program requiring a piperidine scaffold with a defined (R)-configuration at the 3-position and a two-carbon ester side chain. The 3-substitution pattern provides a bent exit vector (approximately 60° dihedral angle relative to the piperidine ring) that is distinct from the linear trajectory of the 4-substituted analog [1]. This geometric feature is critical when the piperidine ring serves as a central scaffold with substituents projecting into divergent binding pockets. The orthogonal Boc/methyl ester protecting group strategy allows for sequential deprotection and functionalization without protecting group interference, a key advantage over Cbz-protected analogs that require hydrogenolysis conditions [2].

Quality-Controlled Procurement for Multi-Step GMP-Ready Synthetic Routes

For programs transitioning from discovery to preclinical development, the availability of this compound at 98%+ purity with batch-specific NMR, HPLC, GC, and enantiomeric excess documentation (as supplied by vendors such as Bidepharm) [1] makes it suitable for GMP-ready intermediate sourcing. The documented synthetic route (WO2005090304A1, page 58) provides a regulatory starting point for impurity profiling and process chemistry development. The compound's computed stability parameters (LogP = 1.74, no hydrogen bond donors, moderate PSA of 55.84 Ų) [2] suggest good organic solubility and compatibility with standard organic synthesis conditions (anhydrous solvents, temperatures up to reflux), while its predicted boiling point of 323.1±15.0°C [2] indicates sufficient thermal stability for most laboratory-scale transformations.

Chiral Pool Strategy for Enantioselective Total Synthesis of Natural Product-Like Piperidine Alkaloids

The (R)-configured stereocenter at the piperidine 3-position provides a chiral pool starting point for the total synthesis of piperidine alkaloids and natural product analogs that feature a 3-substituted piperidine core. Unlike the (S)-enantiomer (CAS 1217737-76-2) [1], which would lead to the enantiomeric opposite natural product analog, procurement of the (R)-enantiomer ensures the correct absolute stereochemistry for targets requiring the (R)-configuration. The methyl ester side chain can be elaborated via Claisen condensation, alkylation, or Weinreb amide formation to construct more complex carbon frameworks while retaining the stereochemical integrity established by the starting building block. The Boc group provides a robust N-protection strategy compatible with strongly basic conditions (LDA, Grignard reagents, organolithiums) that would cleave carbamate protecting groups such as Cbz [2].

Quote Request

Request a Quote for (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.